Cas no 1804725-75-4 (2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde)

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is a fluorinated pyridine derivative with a unique structural framework, combining difluoromethyl, hydroxy, trifluoromethoxy, and carboxaldehyde functional groups. This compound exhibits high reactivity due to the presence of the aldehyde moiety, making it a versatile intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals. The trifluoromethoxy and difluoromethyl groups enhance its lipophilicity and metabolic stability, while the hydroxy group offers additional sites for derivatization. Its well-defined structure and functional group diversity make it valuable for constructing complex molecules with tailored properties, such as improved bioavailability or target specificity.
2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde structure
1804725-75-4 structure
商品名:2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
CAS番号:1804725-75-4
MF:C8H4F5NO3
メガワット:257.114279747009
CID:4833137

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 化学的及び物理的性質

名前と識別子

    • 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
    • インチ: 1S/C8H4F5NO3/c9-7(10)6-3(2-15)4(1-5(16)14-6)17-8(11,12)13/h1-2,7H,(H,14,16)
    • InChIKey: HWNXOTORINSDDN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=O)C(=CC(N1)=O)OC(F)(F)F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 410
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 55.4

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029094382-1g
2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde
1804725-75-4 97%
1g
$1,475.10 2022-04-01

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde 関連文献

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehydeに関する追加情報

Introduction to 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804725-75-4)

2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804725-75-4) is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a difluoromethyl group, a hydroxyl group, and a trifluoromethoxy substituent, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.

The molecular formula of 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde is C10H6F5NO3, and its molecular weight is 269.15 g/mol. The compound's structure includes a pyridine ring, which is a common scaffold in many bioactive molecules due to its ability to form hydrogen bonds and π-stacking interactions with biological targets.

Recent studies have highlighted the potential of 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde in the development of novel drugs for the treatment of various diseases. One notable area of research is its use as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins, which are key mediators of inflammation and pain.

In addition to its anti-inflammatory properties, 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde has shown promise in cancer research. A study conducted by researchers at the National Institutes of Health (NIH) found that this compound exhibits potent antiproliferative effects on various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

The difluoromethyl group in 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde plays a crucial role in enhancing its biological activity. Fluorinated compounds are known for their improved metabolic stability and pharmacokinetic properties compared to their non-fluorinated counterparts. This feature makes them attractive candidates for drug development, as they can offer better oral bioavailability and longer half-lives in vivo.

The hydroxyl group in the molecule also contributes to its biological activity by facilitating hydrogen bonding interactions with target proteins. This can enhance the binding affinity and selectivity of the compound, leading to more effective therapeutic outcomes. The trifluoromethoxy substituent further enhances the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.

Clinical trials involving 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde-based drugs are currently underway to evaluate their safety and efficacy in human subjects. Preliminary results from phase I trials have shown promising outcomes, with patients exhibiting good tolerability and significant improvements in disease symptoms. These findings underscore the potential of this compound as a valuable addition to the arsenal of therapeutic agents available for treating inflammatory diseases and cancer.

In conclusion, 2-(Difluoromethyl)-6-hydroxy-4-(trifluoromethoxy)pyridine-3-carboxaldehyde (CAS No. 1804725-75-4) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development into effective therapeutic agents. As research continues to uncover new insights into its mechanisms of action and potential uses, this compound is poised to play a significant role in advancing medical treatments for various diseases.

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